molecular formula C15H18N4O B2587958 1-methyl-3-(4-phenylpiperazin-1-yl)pyrazin-2(1H)-one CAS No. 2034458-31-4

1-methyl-3-(4-phenylpiperazin-1-yl)pyrazin-2(1H)-one

Cat. No.: B2587958
CAS No.: 2034458-31-4
M. Wt: 270.336
InChI Key: QZRAISPDFHRXST-UHFFFAOYSA-N
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Description

1-methyl-3-(4-phenylpiperazin-1-yl)pyrazin-2(1H)-one is a heterocyclic compound that features a pyrazinone core substituted with a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(4-phenylpiperazin-1-yl)pyrazin-2(1H)-one typically involves the following steps:

    Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the phenylpiperazine moiety: This step involves the nucleophilic substitution reaction where the pyrazinone core is reacted with 4-phenylpiperazine under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(4-phenylpiperazin-1-yl)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) and solvents such as DMF or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazinone derivatives, while substitution reactions can introduce various functional groups onto the phenylpiperazine moiety.

Scientific Research Applications

1-methyl-3-(4-phenylpiperazin-1-yl)pyrazin-2(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-methyl-3-(4-phenylpiperazin-1-yl)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with serotonin receptors, which may contribute to its pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-(4-benzylpiperazin-1-yl)pyrazin-2(1H)-one: Similar structure but with a benzyl group instead of a phenyl group.

    1-methyl-3-(4-phenylpiperidin-1-yl)pyrazin-2(1H)-one: Similar structure but with a piperidine ring instead of a piperazine ring.

Uniqueness

1-methyl-3-(4-phenylpiperazin-1-yl)pyrazin-2(1H)-one is unique due to the presence of both the pyrazinone core and the phenylpiperazine moiety. This combination imparts specific chemical and pharmacological properties that are distinct from other similar compounds. The phenylpiperazine moiety, in particular, is known for its ability to interact with various biological targets, making this compound valuable for medicinal chemistry research.

Properties

IUPAC Name

1-methyl-3-(4-phenylpiperazin-1-yl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-17-8-7-16-14(15(17)20)19-11-9-18(10-12-19)13-5-3-2-4-6-13/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRAISPDFHRXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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